molecular formula C23H32ClNO6 B2994264 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1217055-16-7

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2994264
CAS No.: 1217055-16-7
M. Wt: 453.96
InChI Key: STMFQJZAFNWESL-UHFFFAOYSA-N
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Description

1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H32ClNO6 and its molecular weight is 453.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemistry: : The compound is used in various chemical reactions to explore new synthetic pathways and create novel compounds.

  • Medicine: : Researchers are investigating its potential therapeutic uses, including possible roles in treating specific diseases or conditions.

  • Industry: : Its chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

  • Effects: : The compound exerts its effects through specific molecular interactions, often involving the modulation of certain biochemical pathways.

  • Molecular Targets: : It interacts with specific molecular targets, such as enzymes or receptors, leading to a cascade of effects at the cellular level.

  • Pathways Involved: : These interactions can activate or inhibit various signaling pathways, resulting in the observed effects.

Comparison with Similar Compounds: Compared to other compounds with similar structures, 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride exhibits unique properties that set it apart.

  • Similar Compounds: : Similar compounds may include derivatives or analogs with slight modifications in their chemical structure.

  • Uniqueness: : Its combination of functional groups and overall structure gives it distinct chemical and biological properties, making it a compound of particular interest in various fields.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO6.ClH/c1-26-20-5-6-21(27-2)18(9-20)14-30-15-19(25)13-24-8-7-16-10-22(28-3)23(29-4)11-17(16)12-24;/h5-6,9-11,19,25H,7-8,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMFQJZAFNWESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCC3=CC(=C(C=C3C2)OC)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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